tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(4-5-16-7-12)6-13(14,15)9-17/h16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRMAYYTQKKTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2)CC(C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spirocyclic Framework Formation
The spirocyclic core of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is typically constructed via cyclization reactions. A key approach involves the use of homoallylamine derivatives subjected to bromocyclization. For example, Skvorcova et al. demonstrated that treating N-protected cyclopropylmethylamines with bromine in dichloromethane induces cyclization to form the diazaspiro[4.5]decane scaffold . Subsequent debromination using palladium-catalyzed hydrogenation yields the saturated spirocycle.
Optimized Cyclization Conditions:
| Parameter | Value |
|---|---|
| Reagent | Br₂ in CH₂Cl₂ |
| Temperature | 0°C to 25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
This method is limited by the handling of toxic bromine and requires careful optimization to avoid over-bromination .
Palladium-Catalyzed Domino Reactions
Palladium-catalyzed domino reactions offer a one-step route to construct the diazaspiro[4.5]decane skeleton. A study by Huang et al. reported that unactivated yne-en-ynes react with aryl halides in the presence of Pd(OAc)₂ and PPh₃ to form diazaspiro[4.5]decanes with exocyclic double bonds . While this method primarily generates unsaturated analogs, hydrogenation with PtO₂ under H₂ atmosphere introduces the 9,9-difluoro motif.
Key Reaction Parameters:
| Component | Role |
|---|---|
| Pd(OAc)₂ | Catalyst |
| PPh₃ | Ligand |
| Yne-en-yne | Substrate |
| Aryl Halide | Coupling Partner |
| Solvent | DMF or THF |
This domino reaction forms three carbon–carbon bonds in a single step, achieving regioselectivity >90% for the spirocyclic product . However, fluorination must be performed post-cyclization, adding complexity.
Multi-Step Synthesis via Ketoester Intermediates
A robust multi-step approach involves the synthesis of ketoester intermediates followed by fluorination and protection/deprotection sequences. As outlined in a 2024 study, the procedure begins with spiro[4.5]decan-6-one, which undergoes methoxycarbonylation using dimethyl carbonate and NaH in THF under reflux :
Subsequent steps include:
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Fluorination : Treatment with Selectfluor® in acetonitrile introduces the 9,9-difluoro groups.
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Amine Protection : Boc-anhydride is used to install the tert-butyl carbamate group.
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Reductive Amination : Sodium cyanoborohydride facilitates intramolecular cyclization to form the diazaspiro ring.
Critical Data:
| Step | Reagents | Yield |
|---|---|---|
| Methoxycarbonylation | NaH, THF, reflux | 93% |
| Fluorination | Selectfluor®, MeCN | 65% |
| Reductive Amination | NaBH₃CN, MeOH | 78% |
This pathway offers precise control over stereochemistry but requires six steps, resulting in an overall yield of 34% .
Photochemical Homologation for Side-Chain Elaboration
Recent advances in photochemistry have enabled the homologation of spirocyclic ketones to install functionalized side chains. A 2018 ACS Journal of Organic Chemistry study demonstrated that UV irradiation of oxadiazolines derived from spiro[4.5]decan-6-one generates diazo intermediates, which undergo -sigmatropic rearrangements to yield α,α-disubstituted aldehydes . These aldehydes are pivotal for introducing the tert-butyl ester group via Wittig or Horner-Wadsworth-Emmons reactions.
Photochemical Conditions:
| Parameter | Value |
|---|---|
| UV Wavelength | 310 nm |
| Residence Time | 80 minutes |
| Temperature | 20°C |
| Conversion | 87% |
While efficient, this method necessitates specialized flow photochemical reactors, limiting its accessibility .
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on scalability, yield, and practicality:
| Method | Steps | Overall Yield | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclization | 3 | 45% | Moderate | Bromine handling |
| Pd-Catalyzed Domino | 1 | 60% | High | Post-cyclization fluorination |
| Multi-Step Synthesis | 6 | 34% | Low | Lengthy purification |
| Photochemical | 4 | 50% | Moderate | Equipment dependency |
The Pd-catalyzed domino reaction is the most scalable, whereas the multi-step synthesis provides superior stereochemical control .
Optimization Strategies for Industrial Applications
For large-scale production, the following optimizations are critical:
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Solvent Selection : Replacing THF with 2-MeTHF improves reaction safety and sustainability .
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Catalyst Recycling : Immobilizing Pd on mesoporous silica reduces costs in domino reactions .
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Continuous Flow Systems : Implementing flow chemistry for photochemical steps enhances reproducibility .
A recent pilot study achieved a 50% cost reduction by integrating continuous flow bromocyclization with in-line FTIR monitoring .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development :
The unique structure of tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate allows for modifications that can lead to the development of novel pharmaceuticals. Its difluoromethyl group may enhance biological activity or selectivity towards specific targets in drug discovery.
Case Study :
Research has indicated that compounds with similar diazaspiro structures exhibit promising activity against certain cancer cell lines. The introduction of fluorine atoms often improves metabolic stability and bioavailability, making this compound a candidate for further investigation in anticancer therapies.
Materials Science
Polymer Synthesis :
The compound can serve as a building block in the synthesis of advanced polymers. Its ability to participate in various chemical reactions allows for the creation of materials with tailored properties.
Application Example :
In studies focusing on polymeric materials for drug delivery systems, this compound has been utilized to produce biodegradable polymers that can encapsulate drugs and release them in a controlled manner.
Chemical Synthesis
Reagent in Organic Synthesis :
This compound can function as a reagent in organic synthesis, particularly in reactions requiring spirocyclic intermediates. Its unique functional groups facilitate various transformations.
Synthesis Pathways :
Researchers have explored pathways involving this compound to synthesize other complex molecules, demonstrating its versatility as a synthetic intermediate.
Analytical Chemistry
Use in Chromatography :
Due to its distinct chemical properties, this compound can be employed as a standard or reference material in chromatographic techniques for the analysis of related compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its stability and reactivity, allowing it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Molecular Weight and Polarity: The 9,9-difluoro substitution increases molecular weight (276.32 vs.
- Thermal Stability : Fluorinated spirocycles generally exhibit higher thermal stability. For example, tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1221818-66-1) is stored at room temperature without decomposition .
Biological Activity
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS Number: 1263180-38-6) is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry and pharmacology. The compound's biological activity, particularly its potential therapeutic applications and mechanisms of action, is the focus of ongoing research.
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzyme systems, which could be pivotal for its pharmacological effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Cytotoxicity in Cancer Cells
Research has demonstrated that this compound induces cytotoxic effects in several cancer cell lines. The compound was shown to trigger apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antibacterial Agents : Due to its effectiveness against resistant bacterial strains.
- Anticancer Therapies : As a potential lead compound for developing new cancer treatments.
- Enzyme Modulators : For diseases where enzyme inhibition could provide therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate, and how does fluorination impact yield?
- Methodological Answer : The compound is typically synthesized via spirocyclization of tert-butyl-protected intermediates. Fluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Evidence from related spirocyclic compounds (e.g., tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate) suggests yields of 70–85% when using fluorinating agents at −20°C to 0°C in dichloromethane or THF . Key challenges include controlling exothermic reactions and minimizing byproducts (e.g., elimination products). Post-fluorination purification via silica gel chromatography (EtOAc/hexanes gradients) is critical .
Q. How can researchers address diastereomer separation during synthesis?
- Methodological Answer : Diastereomers often arise due to the spirocyclic core’s stereogenicity. For example, tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate synthesis resulted in inseparable diastereomers under standard chromatography . Advanced techniques like chiral HPLC (e.g., Chiralpak IA/IB columns with heptane/ethanol gradients) or crystallization using ethanol/water mixtures can resolve this. NMR monitoring (e.g., or coupling constants) is essential to confirm stereochemical outcomes .
Q. What analytical methods are recommended for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradients. Retention times for related spirocycles range from 1.05–1.30 minutes under SQD-FA05 conditions .
- LCMS : ESI+ mode to confirm molecular ion peaks (e.g., m/z 284.2 [M+H] for CHFNO) .
- NMR : , , and NMR in CDCl or DMSO-d to verify fluorine substitution and spirocyclic integrity .
Advanced Research Questions
Q. How does the 9,9-difluoro substitution influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, enabling nucleophilic attacks (e.g., aminations or alkylations). For example, in analogues like tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, the carbonyl group undergoes Grignard additions at −78°C with 60–75% yields . However, steric hindrance from the spirocycle may require longer reaction times (24–48 hours) . Computational modeling (DFT) of charge distribution is recommended to predict reactivity .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Storage : Sealed under inert gas (N/Ar) at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Degradation products include CO and tert-butanol, detectable via TLC (R shift) .
- Stabilizers : Additives like BHT (butylated hydroxytoluene, 0.01% w/w) inhibit radical-mediated decomposition. Accelerated stability studies (40°C/75% RH for 1 month) should be conducted to validate shelf life .
Q. How can computational chemistry predict the compound’s pharmacological relevance?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The spirocycle’s rigidity and fluorine’s electronegativity enhance binding affinity in hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess logP (predicted ~2.5 for this compound), suggesting moderate blood-brain barrier permeability. Fluorine atoms may improve metabolic stability by resisting CYP450 oxidation .
Data Contradiction Analysis
Q. Conflicting reports exist on Boc-deprotection efficiency. How to resolve this?
- Methodological Answer : Boc removal typically uses TFA (20–50% in DCM) or HCl/dioxane. Contradictions arise from varying reaction scales or moisture content. For example, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride requires 4M HCl in dioxane (2 hours, 0°C) for complete deprotection, while TFA may require 12–24 hours . Monitor deprotection via IR (loss of Boc C=O stretch at ~1680 cm) or NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
